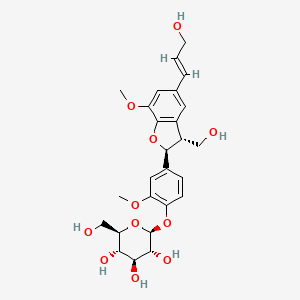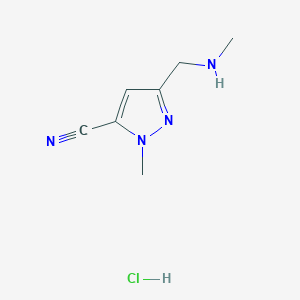
Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside
Descripción general
Descripción
Métodos De Preparación
There are two primary methods for preparing Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside :
Extraction from Plants: This compound can be extracted from plants like fennel. The extraction process involves isolating the compound from the plant material using solvents and purification techniques.
Chemical Synthesis: this compound can also be synthesized chemically. The synthetic route typically involves the glycosylation of dehydrodiconiferyl alcohol with beta-D-glucopyranoside under specific reaction conditions.
Análisis De Reacciones Químicas
Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside has a wide range of scientific research applications :
Chemistry: It is used as a reference compound in analytical chemistry for the study of glycosides and their derivatives.
Biology: The compound’s antioxidant and anti-inflammatory properties make it valuable in biological research, particularly in studies related to oxidative stress and inflammation.
Medicine: Due to its antibacterial properties, this compound is investigated for its potential use in developing new antimicrobial agents.
Industry: The compound is used in the cosmetic industry for its antioxidant properties, which help in protecting skin cells from oxidative damage.
Mecanismo De Acción
The mechanism of action of Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways :
Antioxidant Effect: The compound scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Effect: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antibacterial Effect: this compound disrupts bacterial cell membranes and inhibits bacterial growth.
Comparación Con Compuestos Similares
Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside is unique due to its specific glycosylation pattern and the presence of both antioxidant and antibacterial properties . Similar compounds include :
Dehydrodiconiferyl alcohol 4,γ’-di-O-beta-D-glucopyranoside: This compound has a similar structure but with an additional glucopyranoside group.
Coniferyl alcohol glycosides: These compounds share the coniferyl alcohol moiety but differ in their glycosylation patterns.
The uniqueness of this compound lies in its combined antioxidant, anti-inflammatory, and antibacterial properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(2S,3R)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O11/c1-33-18-10-14(5-6-17(18)35-26-23(32)22(31)21(30)20(12-29)36-26)24-16(11-28)15-8-13(4-3-7-27)9-19(34-2)25(15)37-24/h3-6,8-10,16,20-24,26-32H,7,11-12H2,1-2H3/b4-3+/t16-,20+,21+,22-,23+,24+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWHQAUMLDQOFU-QXGRHDLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-dioxo-N-propyl-2,3-dihydropyrrolo[1,2-b][1,2]benzothiazole-1-carboxamide](/img/new.no-structure.jpg)


